molecular formula C15H13NO3S2 B2994877 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide CAS No. 2097883-80-0

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide

Cat. No.: B2994877
CAS No.: 2097883-80-0
M. Wt: 319.39
InChI Key: PNCYTYMAPQQRPZ-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide is a hybrid heterocyclic compound featuring a bithiophene backbone, a hydroxyethyl linker, and a furan-3-carboxamide moiety.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c17-11(8-16-15(18)10-5-6-19-9-10)12-3-4-14(21-12)13-2-1-7-20-13/h1-7,9,11,17H,8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCYTYMAPQQRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide typically involves the reaction of 2,2’-bithiophene-5-carboxylic acid with 2-aminoethanol, followed by cyclization with furan-3-carboxylic acid. The reaction is usually carried out under mild conditions, with the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. The optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydrobithiophene derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide is a complex organic compound that integrates a bithiophene unit and a furan moiety, making it an intriguing subject for research in organic chemistry, materials science, and medicinal chemistry. The compound's design allows for potential applications in electronic devices, sensors, and biological systems due to the electronic properties from the bithiophene and the reactive sites on the furan ring.

Potential Applications

While specific biological activity data for this compound is limited, its structure suggests potential interactions with biological systems. Compounds containing bithiophene and furan units have been studied for their roles in photodynamic therapy and their ability to act as fluorescent probes or sensors in biochemical applications. The electronic properties of these moieties may facilitate interactions with biomolecules, making this compound a candidate for further biological investigation.

Structural Similarity

Several compounds share structural similarities with this compound. this compound stands out due to its unique combination of both bithiophene and furan rings. This dual functionality imparts distinct chemical properties and enhances its versatility across various applications compared to compounds that possess only one of these moieties. This uniqueness positions it favorably in fields such as organic electronics and medicinal chemistry, where multifunctional compounds are increasingly sought after.

Properties

  • Molecular Formula: C15H13NO3S2
  • Molecular Weight: 319.39 g/mol

Related Compounds

Other compounds with similar structures include:

  • N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide
  • N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The bithiophene and furan rings can interact with various enzymes and receptors, leading to changes in cellular processes. For example, the compound may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent . Additionally, its interaction with DNA and proteins can lead to anticancer effects .

Comparison with Similar Compounds

Structural Analogues

Bithiophene-Based Carboxamides
  • 5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (Compound 14)

    • Structure : Bithiophene core with a hydroxybutynyl substituent.
    • Activity : Exhibited anti-inflammatory activity (IC₅₀ = 12.3 µM against LPS-induced nitrite production in RAW 264.7 cells) .
    • Key Difference : Lacks the carboxamide and hydroxyethyl groups, reducing hydrogen-bonding capacity compared to the target compound.
  • 5-Acetyl-2,2'-bithiophene (Compound 5)

    • Structure : Bithiophene with an acetyl group.
    • Activity : Moderate anti-inflammatory effects (IC₅₀ = 28.7 µM) .
    • Key Difference : Acetyl substituent may limit solubility compared to the carboxamide in the target compound.
Furan Carboxamide Derivatives
  • (E)-N-(2-(3,5-Dimethoxystyryl)phenyl)furan-2-carboxamide Structure: Furan-2-carboxamide with a styrylphenyl group. Synthesis: Synthesized via palladium-catalyzed coupling (17% yield) .
  • 5-Amino-4-cyano-3-phenyl-N-(p-tolylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide (5an) Structure: Dihydrothiophene fused with carboxamide and cyano groups. Properties: Melting point = 284–285°C; elemental analysis: C 63.77%, H 5.02%, N 14.47% . Key Difference: Rigid dihydrothiophene core may reduce conformational flexibility compared to the hydroxyethyl linker in the target compound.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Solubility Insights
Target Compound C₁₈H₁₅NO₅S₂ 357.4 Bithiophene, hydroxyethyl, carboxamide N/A Likely polar due to –OH and amide
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene C₁₂H₈OS₂ 232.3 Bithiophene, hydroxybutynyl N/A Lower polarity than target
5an C₂₀H₁₈N₄O₂S 378.5 Dihydrothiophene, carboxamide 284–285 High crystallinity
(E)-N-(2-(3,5-Dimethoxystyryl)phenyl)furan-2-carboxamide C₂₁H₁₉NO₄ 349.4 Furan-2-carboxamide, styrylphenyl N/A Likely low aqueous solubility

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological applications. This article delves into the compound's biological activity, synthesis, and potential applications in various fields, supported by data tables and case studies.

Compound Overview

  • Chemical Structure : The compound features a bithiophene unit connected to a furan moiety via a hydroxyethyl linker, resulting in a molecular formula of C15H13NO3S2C_{15}H_{13}NO_3S_2 and a molecular weight of 319.4 g/mol .
  • CAS Number : 2097883-80-0 .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 2,2'-bithiophene-5-carboxylic acid and 2-aminoethanol.
  • Reaction Conditions : The reaction is performed under mild conditions with coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
  • Industrial Methods : Techniques such as continuous flow reactors or microwave-assisted synthesis can enhance yield and purity .

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth, suggesting potential antimicrobial properties.
  • Photodynamic Therapy : Similar compounds with bithiophene and furan units have shown promise in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation .

Case Study: Antimicrobial Activity

A study on structurally similar compounds revealed that derivatives featuring both bithiophene and furan units exhibited enhanced antimicrobial properties compared to those with only one of these moieties. The presence of electron-donating groups significantly improved the activity against various bacterial strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that:

  • Bithiophene Moiety : Enhances electronic properties, facilitating interactions with biomolecules.
  • Furan Ring : Contributes to the compound's reactivity and potential binding affinity to biological targets.

This dual functionality makes this compound a promising candidate for further biological investigation.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide?

Answer:
The synthesis typically involves multi-step reactions leveraging carboxamide coupling and bithiophene functionalization. Key steps include:

  • Carboxamide Formation : Reacting a furan-3-carboxylic acid derivative (e.g., activated ester or acid chloride) with a bithiophene-containing amine under coupling conditions. For example, N-(benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide derivatives were synthesized using C₂O₂Cl₂ (oxalyl chloride) for carboxylate activation, followed by amidation with substituted amines under reflux .
  • Bithiophene Functionalization : Electrophilic substitution (e.g., Vilsmeier-Haack formylation) or lithiation at the 5-position of 2,2'-bithiophene to introduce hydroxyl or alkyl groups. Lithiation with n-BuLi followed by quenching with electrophiles (e.g., DMF) can yield regioselective substitutions .

Characterization : Post-synthesis, confirm regiochemistry and purity via ¹H/¹³C NMR (e.g., distinguishing 4- vs. 5'-formyl substituents in bithiophene derivatives) and HPLC .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Answer:
Structural validation relies on spectroscopic and chromatographic techniques:

  • NMR Analysis :
    • ¹H NMR identifies protons on the hydroxyethyl group (δ ~4.5–5.0 ppm) and bithiophene aromatic protons (δ ~6.8–7.5 ppm). The furan-3-carboxamide carbonyl resonates at δ ~165–170 ppm in ¹³C NMR .
    • Coupling constants (e.g., J = 3–5 Hz for thiophene protons) confirm substitution patterns .
  • IR Spectroscopy : Confirm amide bond formation via C=O stretch at ~1650–1680 cm⁻¹ and hydroxyl group at ~3200–3500 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z ~400–450 for typical derivatives) .

Advanced: How can researchers address regioselectivity challenges during functionalization of the bithiophene moiety?

Answer:
Regioselectivity depends on reaction mechanism and directing groups:

  • Vilsmeier-Haack Formylation : The electrophilic ClCH=NMe₂⁺ targets the most electron-rich position. For 5-amino-2,2'-bithiophene derivatives, formylation occurs at the 4-position adjacent to the amino group due to resonance stabilization .
  • Directed Lithiation : n-BuLi deprotonates the most acidic hydrogen (e.g., 5'-position in 5-piperidino-2,2'-bithiophene), enabling 5'-functionalization. Confirm selectivity via ¹H NMR peak integration (e.g., loss of 5'-H proton at δ ~7.05–7.11 ppm) .
    Mitigation Strategy : Pre-screen substituent effects using computational tools (e.g., DFT for charge distribution analysis) to predict reactivity .

Advanced: How to design in vivo studies to evaluate pharmacological activity, such as anti-hyperlipidemic effects?

Answer:
Adapt protocols from structurally related compounds:

  • Animal Models : Use high-fat-diet-induced hyperlipidemic rodents. Dose compound orally (e.g., 10–50 mg/kg/day) and monitor lipid profiles (total cholesterol, triglycerides) over 4–6 weeks .
  • Biomarker Analysis : Quantify liver enzymes (ALT/AST) and inflammatory cytokines (IL-6, TNF-α) to assess hepatotoxicity and anti-inflammatory activity .
  • Control Experiments : Compare with positive controls (e.g., fenofibrate) and validate target engagement via PPAR-α/γ binding assays, given the compound’s structural similarity to fibrates .

Advanced: How to resolve contradictory data in reaction outcomes when varying substituents on the furan or bithiophene rings?

Answer:
Contradictions often arise from electronic or steric effects:

  • Case Study : In N-(benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide synthesis, electron-withdrawing groups on benzophenone reduce amidation efficiency. Replacing DMAP with HOBt/DCC improves yield by minimizing steric hindrance .
  • Data Triangulation :
    • Use Hammett plots to correlate substituent σ values with reaction rates.
    • Perform X-ray crystallography to visualize steric clashes (e.g., ortho-substituents on benzoylphenyl hindering amide bond rotation) .
    • Validate hypotheses with control substrates (e.g., methyl vs. tert-butyl groups) .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vitro assays?

Answer:

  • Solubility Enhancement :
    • Use co-solvents (e.g., DMSO:PBS 1:9) or cyclodextrin complexes for hydrophobic bithiophene moieties .
    • Introduce polar groups (e.g., sulfonate on the furan ring) without disrupting pharmacophores .
  • Bioavailability Screening :
    • Perform Caco-2 permeability assays to assess intestinal absorption.
    • Measure metabolic stability in human liver microsomes (HLM) and identify major metabolites via LC-MS/MS .

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